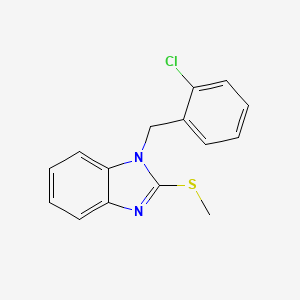

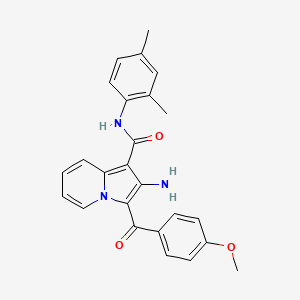

1-(2-chlorobenzyl)-2-(methylthio)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Structural Analysis

1-(2-Chlorobenzyl)-2-(methylthio)-1H-benzimidazole has been synthesized and characterized through various methods like elemental analysis, IR, 1H-NMR spectroscopy, and single crystal X-ray diffraction. This compound crystallizes in the triclinic space group and its molecular geometry and vibrational frequencies have been calculated using Hartree–Fock and Density Functional Method (DFT/B3LYP) with 6-31G(d) basis set (Soylu et al., 2011).

Antimicrobial and Anticancer Properties

Compounds containing the benzimidazole moiety, such as 1-(2-chlorobenzyl)-2-(methylthio)-1H-benzimidazole, are part of a privileged chemical space for discovering new bioactive substances. They have been synthesized and evaluated for potent antibacterial properties against various strains like MSSA and MRSA. Additionally, some derivatives have shown effectiveness in killing cancer cells like HepG2, MDA-MB-231, MCF7, RMS, and C26 (Pham et al., 2022).

Inhibition of Heme Oxygenase-2 Activity

Analogs of 1-(2-chlorobenzyl)-2-(methylthio)-1H-benzimidazole have been synthesized and evaluated as novel inhibitors of heme oxygenase (HO). They have been found to be potent and highly selective for the HO-2 isozyme and have less inhibitory activity on the HO-1 isozyme. These compounds are being considered for pharmacological and therapeutic applications based on the inhibition of heme oxygenases (Vlahakis et al., 2013).

DNA Topoisomerase I Inhibition

Several benzimidazole derivatives, including 1-(2-chlorobenzyl)-2-(methylthio)-1H-benzimidazole, are active as inhibitors of type I DNA topoisomerases. A study evaluated their effects on mammalian type I DNA topoisomerase activity, revealing that some derivatives, such as 5-methyl-4-(1H-benzimidazole-2-yl)phenol, showed potent inhibition (Alpan et al., 2007).

Mechanism of Action

properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-2-methylsulfanylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2S/c1-19-15-17-13-8-4-5-9-14(13)18(15)10-11-6-2-3-7-12(11)16/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBLYZIJOAYHNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzyl)-2-(methylthio)-1H-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-(4-acetylphenyl)-2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)-](/img/structure/B2684165.png)

![2,3-dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2684167.png)

![5-((2-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2684168.png)

![Methyl 2-[[2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2684169.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2684177.png)

![N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide](/img/structure/B2684184.png)

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2684185.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B2684186.png)